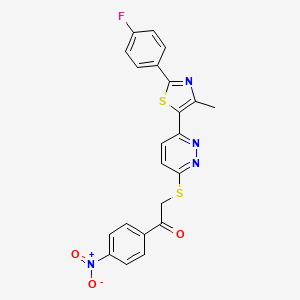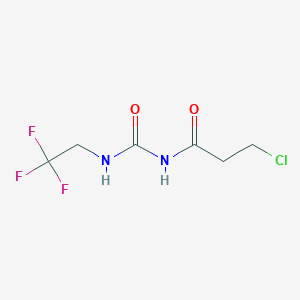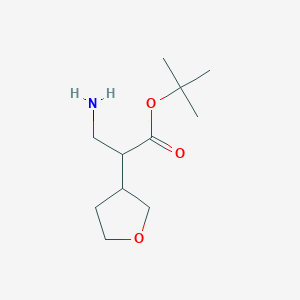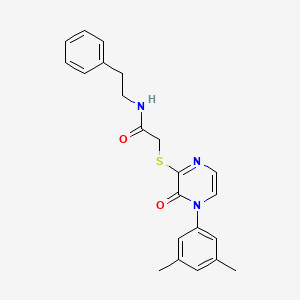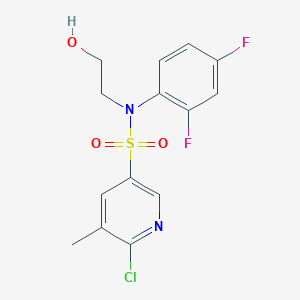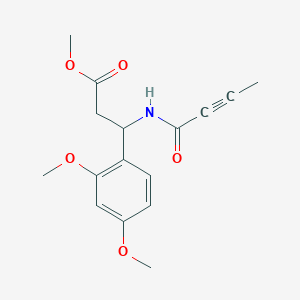![molecular formula C18H10F3N5O2S B3006178 (2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477197-32-3](/img/structure/B3006178.png)
(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of 1,3-thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. The presence of a 4-nitrophenyl group and a 3-(trifluoromethyl)anilino moiety suggests that this compound could exhibit interesting electronic properties due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are related to the compounds studied within these papers.
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, derivatives containing a 3-(trifluoromethyl)phenyl scaffold have been synthesized, as reported in the first paper . The synthesis pathway of these compounds was confirmed by X-ray crystallographic studies, which is a common technique to determine the structure of synthesized compounds. While the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by X-ray crystallography . This technique allows for the precise determination of the atomic and molecular structure of a compound, revealing the lengths of bonds and the angles between them. The presence of the 3-(trifluoromethyl)phenyl group and the nitro group would likely influence the overall molecular conformation and electronic distribution in the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, particularly the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole . This compound undergoes ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various products. While the compound is not a thiadiazole, the presence of the nitro group and the potential for nucleophilic attack could suggest similar reactivity patterns, such as the formation of intermediates that could undergo further transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar compounds. The presence of the nitro group and the trifluoromethyl group would likely contribute to the compound's acidity, reactivity, and its ability to participate in hydrogen bonding. The cytotoxicity and anti-HIV properties of related compounds have been evaluated, indicating potential biological activity . The compound's solubility, stability, and reactivity would be influenced by these functional groups and the overall molecular structure.
Wissenschaftliche Forschungsanwendungen
1. Sensor Development for Cyanide Detection
(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide has been explored for its potential use in sensor development, particularly for the detection of cyanide in aqueous media. This research demonstrates the compound's sensitivity and selectivity in identifying cyanide ions over other anions, indicating its potential as a chemical sensor in environmental and safety applications. The studies on similar benzothiazole derivatives, such as those by Elsafy, Al-Easa, and Hijji (2018), highlight this application (Elsafy, Al-Easa, & Hijji, 2018).
2. Synthesis and Characterization in Organic Chemistry
The compound is also significant in the field of organic chemistry for the synthesis and characterization of complex molecules. Research like that of Niu, Jiang, He, and Cheng (2008) involves similar compounds and focuses on their preparation and properties, contributing to the broader understanding of nitrophenyl-based chemosensors in aqueous environments (Niu, Jiang, He, & Cheng, 2008).
Eigenschaften
IUPAC Name |
(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O2S/c19-18(20,21)12-2-1-3-13(8-12)24-25-15(9-22)17-23-16(10-29-17)11-4-6-14(7-5-11)26(27)28/h1-8,10,24H/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDMTWUTBMHOBF-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)
![1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene](/img/structure/B3006098.png)
![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)

